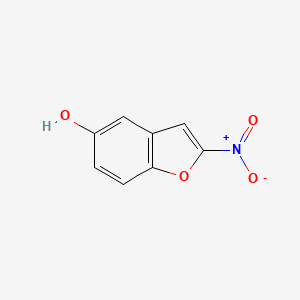

2-Nitrobenzofuran-5-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-nitro-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIGVICQJLBWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193085 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40024-32-6 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040024326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 Nitrobenzofuran 5 Ol Derivatives

Dearomative Transformations Involving 2-Nitrobenzofuran (B1220441) Scaffolds

The potent electron-withdrawing nature of the C-2 nitro group significantly lowers the electron density of the benzofuran (B130515) ring system. This activation facilitates nucleophilic attacks that lead to dearomatization, a powerful strategy for converting flat, aromatic structures into complex, three-dimensional molecules. researchgate.netgsa.ac.uk This approach has been extensively researched to construct polycyclic compounds incorporating the 2,3-dihydrobenzofuran (B1216630) core. researchgate.net

2-Nitrobenzofurans serve as effective Michael acceptors in conjugate addition reactions. The C-3 position of the furan (B31954) ring is activated by the C-2 nitro group, making it electrophilic and prone to attack by soft nucleophiles. This reactivity has been harnessed in various synthetic methodologies.

An enantioselective dearomative Michael addition has been developed between α,β-unsaturated aldehydes and 2-nitrobenzofurans using N-heterocyclic carbene (NHC) catalysis. rsc.org This reaction involves the formation of a homoenolate from the aldehyde, which then attacks the 2-nitrobenzofuran to yield biologically significant heterocyclic structures with high yields and stereoselectivities. rsc.org Similarly, bifunctional squaramide catalysts have been employed to promote highly enantioselective Michael additions of 2-substituted benzofuran-3(2H)-ones to nitroolefins, creating adjacent quaternary–tertiary stereocenters. rsc.orgnih.gov

Table 1: Examples of Michael Additions Involving Benzofuran Scaffolds

| Nucleophile | Electrophile | Catalyst | Key Features |

|---|---|---|---|

| α,β-Unsaturated Aldehydes (as homoenolate) | 2-Nitrobenzofurans | N-Heterocyclic Carbene (NHC) | Enantioselective dearomative addition rsc.org |

| 2-Substituted Benzofuran-3(2H)-ones | Nitroolefins | Bifunctional Squaramide | Creates adjacent quaternary-tertiary stereocenters rsc.orgnih.gov |

The activated furan ring of 2-nitrobenzofurans makes them excellent partners in various cycloaddition reactions, providing access to complex polycyclic and spirocyclic frameworks. These reactions often proceed with high stereoselectivity when chiral catalysts are used.

[4+2] Annulation: An organocatalytic asymmetric dearomative [4+2] annulation between 2-nitrobenzofurans and 5H-thiazol-4-ones has been reported. rsc.org Using a chiral dipeptide-based squaramide catalyst, this reaction constructs dihydrobenzofuran-bridged polycyclic compounds containing four contiguous stereocenters, including three quaternary ones, with excellent diastereoselectivity and high enantioselectivity. rsc.org

[3+2] Cycloaddition: 2-Nitrobenzofurans can participate as a two-atom component in [3+2] cycloaddition reactions. A notable example is the Zn-catalyzed asymmetric [3+2] cycloaddition with 3-isothiocyanato oxindoles. researchgate.net Furthermore, an efficient dearomative [3+2] cycloaddition has been developed with para-quinamines, affording benzofuro[3,2-b]indol-3-one derivatives in high yields and with perfect diastereoselectivities (>20:1 dr). researchgate.net Chiral copper complexes have also been used to catalyze the asymmetric [3+2] cycloaddition of 2-nitrobenzofurans with α-imino γ-lactones, yielding structurally diverse polyheterocyclic compounds with excellent results (>99:1 dr and 98% ee). researchgate.net

Table 2: Asymmetric Cycloaddition Reactions of 2-Nitrobenzofurans

| Reaction Type | Reaction Partner | Catalyst System | Product Skeleton |

|---|---|---|---|

| [4+2] Annulation | 5H-Thiazol-4-ones | Chiral Dipeptide-based Squaramide | Dihydrobenzofuran-bridged polycyclics rsc.org |

| [3+2] Cycloaddition | 3-Isothiocyanato oxindoles | Zinc Catalyst | Spiro-oxindole-dihydrobenzofuran researchgate.net |

| [3+2] Cycloaddition | para-Quinamines | (Not specified) | Benzofuro[3,2-b]indol-3-one researchgate.net |

Nitroxyl Group Chemistry in 2-Nitrobenzofuran-5-ol

The nitro group is the key functional group that defines the unique reactivity of the 2-nitrobenzofuran scaffold. Its chemistry can be broadly divided into its own transformations and its electronic influence on the entire molecule.

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. This conversion can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals. masterorganicchemistry.com The resulting amino group can serve as a versatile handle for further functionalization.

Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl) are effective for this reduction. masterorganicchemistry.com

Other Reagents: Reagents like sodium hydrosulfite, tin(II) chloride, and sodium sulfide (B99878) can also be used. wikipedia.org For instance, a novel system using sodium borohydride (B1222165) (NaBH₄) in the presence of Ni(PPh₃)₄ complexes has been developed for the selective reduction of nitroaromatics to amines. jsynthchem.com

The reduction process is stepwise, proceeding through nitroso and hydroxylamino intermediates before reaching the final amine product. nih.gov Under certain conditions, the reaction can be stopped at the hydroxylamine (B1172632) stage. For example, using zinc metal in aqueous ammonium (B1175870) chloride or Raney nickel with hydrazine (B178648) at low temperatures can yield aryl hydroxylamines. wikipedia.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Primary Product |

|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Amine masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn in acid | Amine masterorganicchemistry.com |

| Sodium Borohydride / Ni(PPh₃)₄ | Amine jsynthchem.com |

| Zinc / NH₄Cl | Hydroxylamine wikipedia.org |

The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. gsa.ac.ukwikipedia.org This property stems from the high electronegativity of the oxygen atoms and the formal positive charge on the nitrogen atom, which creates a strong inductive effect. youtube.com Additionally, the nitro group can participate in resonance, delocalizing electron density from the aromatic ring, a phenomenon known as a negative mesomeric effect (-M).

This strong electron-withdrawing ability has several key consequences for the reactivity of the 2-nitrobenzofuran scaffold:

Activation for Nucleophilic Attack: It drastically reduces the electron density of the aromatic system, particularly at the C-3 position, making the molecule susceptible to nucleophilic and dearomative additions as discussed in section 3.1. gsa.ac.ukmdpi.com

Facilitation of Nucleophilic Aromatic Substitution (SNAAr): While not a dearomative process, the presence of the nitro group facilitates the substitution of other leaving groups on the aromatic ring by nucleophiles. wikipedia.org

Increased Acidity of Adjacent C-H Bonds: The C-H bonds alpha (adjacent) to a nitro group exhibit increased acidity, although this is more relevant for aliphatic nitro compounds. wikipedia.org

In essence, the nitro group transforms the typically electron-rich benzofuran ring into an electron-deficient system, unlocking unique reaction pathways that are central to its synthetic utility.

Hydroxyl Group Reactivity at C-5 Position

The hydroxyl group at the C-5 position of this compound behaves as a typical phenol (B47542). Its reactivity is influenced by the electron-withdrawing nitro group on the furan ring, which can affect the acidity and nucleophilicity of the hydroxyl group. The primary reactions involving this group are expected to be those characteristic of phenols.

Acidity and Salt Formation: Phenolic hydroxyl groups are weakly acidic and will react with strong bases (like sodium hydroxide) to form phenoxide salts. The electron-withdrawing nature of the rest of the molecule would likely increase the acidity of the C-5 hydroxyl group compared to unsubstituted phenol.

Etherification (Williamson Ether Synthesis): The corresponding phenoxide, formed by deprotonation, can act as a nucleophile, reacting with alkyl halides to form ethers.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. However, in the this compound scaffold, the strong deactivating effect of the nitro group and the existing substitution pattern would make further electrophilic substitution on the benzene (B151609) ring challenging and would likely be directed to the C-4 and C-6 positions.

While specific studies on the C-5 hydroxyl group reactivity of this compound are not extensively detailed in the provided context, its behavior can be reliably predicted based on the well-established chemistry of substituted phenols. For instance, studies on other polyhydroxy natural products have demonstrated the selective reaction of specific hydroxyl groups based on their electronic and steric environment. nih.gov

O-Functionalization Reactions

The hydroxyl group at the C-5 position is a prime site for functionalization, allowing for the synthesis of a diverse range of ether and ester derivatives. These reactions typically proceed via well-established synthetic protocols for phenols.

Etherification The conversion of the phenolic hydroxyl group of this compound to an ether is commonly achieved through the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide or other suitable leaving group from an organohalide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgorganicchemistrytutor.com

The general mechanism involves two main steps:

Deprotonation: The acidic phenolic proton is removed by a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), to form the sodium or potassium 2-nitrobenzofuran-5-oxide. byjus.comorganic-synthesis.com

Nucleophilic Attack: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) and displacing the halide to form the corresponding ether. wikipedia.orgmasterorganicchemistry.com

For this reaction to be effective, primary alkyl halides are preferred, as secondary and tertiary halides tend to favor elimination side reactions. wikipedia.orgmasterorganicchemistry.com

Esterification Ester derivatives of this compound can be prepared through several standard esterification methods. One common approach is the reaction of the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the HCl or carboxylic acid byproduct.

Alternatively, Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), can be employed, though it is more common for alcohols than phenols. google.com For phenolic substrates, the Mitsunobu reaction offers a milder alternative, reacting the phenol with a carboxylic acid using a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). medcraveonline.com

The following table summarizes typical conditions for these O-functionalization reactions as applied to phenolic substrates.

| Reaction Type | Reagents | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Williamson Ether Synthesis | Primary Alkyl Halide | K₂CO₃ or NaH | Acetonitrile or THF | 50-100 | 50-95 |

| Acylation | Acyl Chloride/Anhydride | Pyridine or Et₃N | Dichloromethane | 0 - RT | >90 |

| Mitsunobu Esterification | Carboxylic Acid, PPh₃, DEAD | - | THF | 0 - RT | 60-95 |

Hydrogen Bonding Interactions

The arrangement of the hydroxyl group and the nitro group on the benzofuran scaffold allows for significant hydrogen bonding interactions. The specific geometry of this compound, where the hydroxyl and nitro groups are positioned similarly to those in o-nitrophenol, strongly favors the formation of an intramolecular hydrogen bond. doubtnut.comtestbook.com

This internal hydrogen bond forms between the acidic proton of the hydroxyl group (the donor) and one of the electronegative oxygen atoms of the adjacent nitro group (the acceptor). iucr.orgdoubtnut.com This interaction results in the formation of a stable, six-membered pseudo-ring structure. researchgate.net The formation of this intramolecular bond significantly influences the molecule's physical properties, such as its boiling point and solubility, by reducing its ability to participate in intermolecular hydrogen bonding with other molecules, including solvents like water. quora.com

Crystal structure analysis of o-nitrophenol, a structural analog, reveals an intramolecular O···O distance of 2.602 Å between the hydroxyl and nitro groups, confirming a strong hydrogen bond. iucr.org Theoretical studies on similar nitro-hydroxy aromatic compounds calculate the binding energy of such intramolecular hydrogen bonds to be in the range of 33 to 51 kJ/mol, classifying them as moderately strong. researchgate.net In addition to this primary interaction, the planar benzofuran ring system can also engage in weaker π-π stacking interactions in the solid state. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Energy (kJ/mol) |

| Intramolecular H-Bond | Hydroxyl (-OH) | Nitro (-NO₂) Oxygen | ~2.6 (O···O) | 33-51 |

| Intermolecular H-Bond | C-H | Nitro (-NO₂) Oxygen | >3.0 (C···O) | Weak |

| π-π Stacking | Benzofuran Ring | Benzofuran Ring | 3.6 - 3.8 | Weak |

Palladium-Catalyzed Cross-Coupling Reactions and Derivatizations

The benzofuran ring system is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which serve as powerful tools for derivatization and the construction of more complex molecules. nih.gov While the hydroxyl group at C-5 could be converted to a triflate to act as a leaving group in standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), many modern methods focus on C-H functionalization or reactions at other positions on the benzofuran scaffold. nih.govsemanticscholar.org

A notable example is the palladium-catalyzed Tsuji-Trost-type reaction, which has been successfully applied to benzofuran-2-ylmethyl acetate (B1210297) derivatives. unicatt.itnih.gov This reaction involves the nucleophilic substitution of an allylic-type acetate with a range of soft nucleophiles. The success of the reaction is highly dependent on the choice of the palladium catalyst and ligand system. rsc.orgresearchgate.net For instance, nitrogen-based nucleophiles often work well with a Pd₂(dba)₃/dppf system, while sulfur, oxygen, and carbon nucleophiles are more efficiently coupled using a [Pd(η³-C₃H₅)Cl]₂/XPhos catalyst. nih.govunicatt.itrsc.org

The reaction proceeds via the formation of an η³-(benzofuryl)methyl palladium complex, with the nucleophile regioselectively attacking the less sterically hindered benzylic carbon. unicatt.itrsc.org This methodology provides a versatile route to a variety of 2-substituted benzofurans with high to excellent yields. nih.gov

The following table presents representative results from the palladium-catalyzed substitution of a benzofuran-2-ylmethyl acetate with various nucleophiles. nih.govunicatt.it

| Nucleophile Type | Example Nucleophile | Catalyst System | Yield (%) |

| Nitrogen | 1-Benzylpiperazine | Pd₂(dba)₃ / dppf | 94 |

| Sulfur | Sodium p-toluenesulfinate | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 92 |

| Oxygen | 4-Methoxyphenol | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 90 |

| Carbon | Diethyl malonate | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 85 |

These examples highlight the synthetic utility of palladium catalysis for the functionalization of the benzofuran core, a strategy readily applicable to derivatives of this compound. nih.govrsc.org

Reaction Mechanisms and Kinetic Studies

The reactivity of the this compound ring system is profoundly influenced by the strong electron-withdrawing nature of the nitro group. This group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. wikipedia.orgchemistrysteps.com The SNAr mechanism is a two-step process that differs fundamentally from SN1 and SN2 reactions. uomustansiriyah.edu.iq

SNAr Mechanism:

Addition Step (Rate-Determining): A nucleophile attacks an electron-deficient carbon atom on the aromatic ring (e.g., a carbon bearing a leaving group like a halide). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.comnih.gov

Elimination Step (Fast): The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is generally fast. uomustansiriyah.edu.iq

Spectroscopic Characterization and Structural Elucidation of 2 Nitrobenzofuran 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). uobasrah.edu.iq

For 2-Nitrobenzofuran-5-ol, ¹H NMR spectroscopy would be expected to show distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts (δ, in ppm) would indicate their electronic environment, with protons near the electron-withdrawing nitro group shifted downfield. msu.edu The coupling constants (J, in Hz) between adjacent protons would reveal their connectivity and spatial relationships, helping to assign their positions on the benzofuran (B130515) ring system. rsc.orgrsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. ceitec.cz Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic and furan (B31954) rings from each other, with carbons bonded to electronegative atoms (oxygen, nitrogen) showing characteristic shifts. msu.eduhmdb.ca Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic and furan portions of this molecule.

A hypothetical data table for the expected NMR signals is presented below. Actual experimental values are required for definitive structural confirmation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 6.5 - 8.5 | Signals would be split into doublets or doublets of doublets depending on neighboring protons. |

| ¹H (Furan) | 7.0 - 8.0 | The proton at the 3-position would appear as a singlet. |

| ¹H (Hydroxyl) | 5.0 - 10.0 | Signal may be broad and its position can vary with solvent and concentration. |

| ¹³C (Aromatic/Furan) | 100 - 160 | Carbons attached to oxygen and the nitro group would be significantly deshielded. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₅NO₄), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight, which is calculated to be 179.0219 g/mol . chemsrc.comambeed.comnih.gov This precise mass measurement helps to confirm the molecular formula.

Upon ionization, the molecule would fragment in a predictable manner. The fragmentation pattern observed in the mass spectrum would show peaks corresponding to stable fragments of the original molecule. Expected fragmentation could include the loss of the nitro group (NO₂), carbon monoxide (CO), or other small neutral molecules, providing further evidence for the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Analysis Type |

| [M]⁺ | C₈H₅NO₄ | 179.0219 | Molecular Ion |

| [M-NO₂]⁺ | C₈H₅O₂ | 133.0289 | Fragment |

| [M-CO]⁺ | C₇H₅NO₃ | 151.0269 | Fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. msu.eduresearchgate.net This method involves diffracting a beam of X-rays off a single crystal of the compound. researchgate.net The resulting diffraction pattern can be mathematically analyzed to generate a model of the electron density, from which the positions of the atoms can be determined with high precision.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its molecular structure. It would yield precise bond lengths, bond angles, and torsion angles. nih.gov Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the nitro group. nih.gov This technique is considered the definitive method for structural elucidation of crystalline compounds.

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Vibrational spectroscopy, most commonly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. rsc.org Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. libretexts.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. libretexts.org Strong, characteristic peaks for the nitro group (NO₂) would appear around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). spectroscopyonline.com Absorptions corresponding to C=C stretching in the aromatic ring and C-O stretching would also be present in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3200 - 3600 | Broad, Strong |

| Nitro | N-O asymmetric stretch | ~1550 | Strong |

| Nitro | N-O symmetric stretch | ~1350 | Strong |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |

| Ether | C-O-C stretch | 1000 - 1300 | Medium-Strong |

Computational and Theoretical Investigations of 2 Nitrobenzofuran 5 Ol

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic properties of nitrobenzofuran systems. DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.net Studies on related compounds, such as 7-acetyl-5-nitrobenzofurans, utilize DFT to understand intramolecular interactions and stereochemistry, which provides crucial data regarding the most stable conformer and its likely biologically active structure. uj.ac.za These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that are essential for predicting the behavior of the molecule. researchgate.netmdpi.com

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduyoutube.comirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.commdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive. mdpi.com In studies of 7-acetyl-5-nitrobenzofuran derivatives, DFT calculations were used to determine the frontier molecular orbitals, providing significant insights into their chemical properties and interactions. researchgate.net For instance, one of the most active antitumor compounds in a studied series showed a HOMO-LUMO energy gap of 3.3 eV. researchgate.net

| Parameter | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; associated with the molecule's capacity to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons; associated with the molecule's capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; a key indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. |

Global reactivity descriptors derived from HOMO and LUMO energies, within the framework of DFT, can quantify a molecule's electrophilic or nucleophilic character. These indices help predict how a molecule will behave in chemical reactions. irjweb.com

Key reactivity descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. irjweb.commdpi.com

Chemical Softness (S): The reciprocal of hardness, "soft" molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A good electrophile is characterized by a high value of this index. mdpi.com

These parameters are calculated using the energies of the HOMO and LUMO. irjweb.com The study of these indices provides a theoretical basis for understanding the charge transfer processes that govern chemical reactions. nih.govnih.gov

| Reactivity Index | Conceptual Definition | Relation to HOMO/LUMO |

|---|---|---|

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Proportional to the HOMO-LUMO gap. |

| Chemical Softness (S) | Ease of deformation of electron cloud. | Inversely proportional to the HOMO-LUMO gap. |

| Electronegativity (χ) | Power to attract electrons. | Related to the average of HOMO and LUMO energies. |

| Electrophilicity Index (ω) | Propensity to act as an electron acceptor. | Derived from electronegativity and chemical hardness. |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving nitrobenzofurans. By mapping the potential energy surface (PES), researchers can identify the most favorable reaction pathways, intermediates, and transition states. nih.gov

For example, the reaction mechanism for the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines has been proposed based on experimental results and theoretical principles. mdpi.com The proposed pathway involves an initial intermolecular aza-Michael reaction where a nucleophile attacks the C3-position of the 2-nitrobenzofuran (B1220441). mdpi.com This step leads to the dearomatization of the benzofuran (B130515) ring and the formation of a key intermediate, which then undergoes an intramolecular cyclization to yield the final product. mdpi.com Computational analysis of such pathways involves calculating the energies of reactants, intermediates, products, and the transition states that connect them, often using ab initio or DFT methods. nih.gov This analysis helps confirm the plausibility of a proposed mechanism and explains observed product distributions and stereoselectivities. pku.edu.cn

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. uj.ac.za In silico SAR and Quantitative Structure-Activity Relationship (QSAR) models use computational methods to identify the structural features that are critical for a molecule's function. nih.gov

For nitrobenzofuran derivatives, these studies are crucial for designing new compounds with enhanced therapeutic potential, such as anticancer or antimicrobial agents. uj.ac.zaresearchgate.net In a study on 7-acetyl-2-aryl-5-nitrobenzofurans, SAR analysis, aided by computational tools, revealed that the type of substituent on the 2-aryl group significantly influences the antiproliferative and antioxidant activity. uj.ac.za For instance, a derivative with a p-tolyl group showed promising antiproliferative activity, while those with 4-fluorophenyl or 4-methoxyphenyl (B3050149) groups exhibited significant antioxidant properties. uj.ac.za These in silico approaches allow for the rational design and virtual screening of novel compounds, optimizing their properties before undertaking costly and time-consuming synthesis and experimental testing. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are often used to validate the findings of molecular docking studies. nih.govupstate.edu While docking provides a static image of how a ligand might bind to a protein's active site, MD simulations can confirm the stability of this interaction in a dynamic, solvated environment that more closely mimics physiological conditions. nih.gov

For derivatives of 5-nitrobenzofuran (B105749), MD simulations have been employed to confirm the stability of interactions between the most active compounds and their biological targets, such as specific enzymes or receptors. uj.ac.zaresearchgate.net These simulations track the positions, velocities, and forces of all atoms in the ligand-protein complex over a set period, providing insights into the conformational changes and key intermolecular interactions (like hydrogen bonds) that stabilize the complex. uj.ac.zanih.gov The stability of this complex is often assessed by analyzing metrics like the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov

Advanced Applications of 2 Nitrobenzofuran 5 Ol and Its Derivatives in Academic Research

Role in Materials Science and Functional Materials

The inherent properties of the benzofuran (B130515) ring system, combined with the strong electron-withdrawing nature of the nitro group, make these derivatives intriguing candidates for the development of novel functional materials.

While direct applications of 2-Nitrobenzofuran-5-ol in commercial devices are not widely documented, the core components of its structure—the benzofuran scaffold and the nitroaromatic system—are relevant to the field of organic electronics. Dibenzofuran derivatives, for instance, are recognized for their utility in Organic Light-Emitting Diodes (OLEDs) due to their rigid and planar structure, which is beneficial for charge transport. nbinno.com

Separately, the nitro group itself has been explored as a powerful functional group for creating n-type organic semiconductors. rsc.org N-type materials are essential for the fabrication of complementary circuits in organic electronics. Researchers have reported that fluorenone derivatives functionalized with nitro groups can act as n-type semiconductors in Organic Field-Effect Transistors (OFETs). rsc.org These materials exhibit excellent air stability and their energy levels can be finely tuned, which are desirable properties for electronic applications. rsc.org This research suggests the potential for nitro-substituted benzofurans to be designed as specialized semiconductors, where the benzofuran core influences the molecular stacking and charge transport properties, and the nitro group provides the necessary electron-accepting character for n-type behavior.

Benzofuran derivatives are known to be harnessed in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net In this context, nitrobenzofuran derivatives can serve as functional monomers. The nitro group offers two primary advantages: it modifies the electronic properties of the resulting polymer and provides a reactive handle for further modification.

For example, a nitrobenzofuran-containing monomer could be polymerized, and the nitro groups along the polymer chain could subsequently be reduced to amino groups. This transformation would dramatically alter the polymer's properties, such as its solubility, thermal stability, and electronic characteristics. This approach allows for the creation of functional polymer coatings or materials whose properties can be tailored post-polymerization.

Utilization in Catalytic Processes (as catalysts or substrates)

In the realm of catalysis, this compound and its derivatives primarily serve as highly valuable substrates for reduction reactions. The catalytic reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are crucial precursors for pharmaceuticals, dyes, and polymers. nih.gov

The process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically a noble metal like palladium or platinum, and a hydrogen source. nih.gov Research has documented the successful reduction of the nitro group at the 5-position of the benzofuran ring to yield the corresponding 5-aminobenzofuran derivative. nih.gov

Beyond complete reduction to anilines, catalytic systems can be tuned to achieve partial reduction, yielding other valuable intermediates. Depending on the catalyst, solvent, and reaction conditions, the reduction of nitroaromatics can be selectively stopped at the azoxybenzene (B3421426) or azobenzene (B91143) stage. rsc.org This selectivity makes nitrobenzofuran derivatives versatile substrates for synthesizing a range of functionalized benzofuran compounds with different nitrogen-containing functional groups.

| Product Class | Description | Catalytic Conditions |

| Anilines | Complete reduction of the nitro group to an amine. | Typically involves catalysts like Palladium (Pd) or Platinum (Pt) with a hydrogen source. nih.gov |

| Azoxybenzenes | Partial reduction and condensation of two molecules. | Achieved by tuning solvents and catalysts; for example, in tetrahydrofuran. rsc.org |

| Azobenzenes | Further reduction product after the azoxy stage. | Can be selectively formed in solvents like ethanol, often requiring a base. rsc.org |

Development as Chemical Probes and Analytical Reagents (Mechanistic & in vitro focus)

The electronic properties imparted by the nitro group have been instrumental in the design of sophisticated chemical tools for analysis and biological research.

A class of compounds structurally related to nitrobenzofurans, known as nitrobenzofurazans (NBDs) or nitrobenzoxadiazoles, are prominent fluorophores in biological research. These molecules, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), are typically non-fluorescent on their own but become highly fluorescent after reacting with specific analytes. cuestionesdefisioterapia.com

This "turn-on" fluorescence mechanism makes them exceptional probes for in vitro detection and cellular imaging. NBD-based probes have been developed with high sensitivity and selectivity for biologically important small molecules, particularly biothiols like cysteine and glutathione (B108866) (GSH). For example, a probe named TZ-NBD was designed by combining phenothiazine (B1677639) and 7-nitrobenzofurazan to specifically detect GSH, a critical antioxidant in cells. The probe demonstrated a low detection limit of 0.207 μM for GSH and was successfully used for imaging glutathione in HepG2 cells. researchgate.net

The general mechanism involves the reaction of the probe with primary or secondary amines or thiol groups, which converts the non-fluorescent NBD moiety into a highly fluorescent derivative that can be easily detected. cuestionesdefisioterapia.com This has enabled the quantification and visualization of key cellular processes and biomarkers. cuestionesdefisioterapia.com

| Probe Target | Probe Structure Basis | Detection Principle | Application |

| Biothiols (GSH, Cys) | 7-nitrobenzofurazan | Nucleophilic substitution leads to a "turn-on" fluorescence response. researchgate.net | In vitro quantification, live-cell imaging of antioxidant levels. researchgate.net |

| Amino Acids / Amines | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Reaction with primary/secondary amines creates intensely fluorescent derivatives. cuestionesdefisioterapia.com | Derivatizing agent for detection via fluorescence spectroscopy. cuestionesdefisioterapia.com |

While not typically classified as primary analytical standards, this compound and its derivatives serve a critical role as synthetic intermediates and reference compounds in multi-step chemical syntheses. nih.govcuestionesdefisioterapia.com In the synthesis of complex pharmaceutical agents or functional materials, intermediates represent key checkpoints. google.com

For instance, the synthesis of ethyl 5-aminobenzofuran-2-carboxylate begins with 2-hydroxy-5-nitrobenzaldehyde, which is converted to ethyl 5-nitrobenzofuran-2-carboxylate. nih.gov This nitro-substituted intermediate must be purified and its identity confirmed through analytical techniques like NMR and mass spectrometry before proceeding with the catalytic reduction of the nitro group. In this capacity, the nitrobenzofuran derivative acts as a de facto standard for that specific synthetic route, ensuring the quality and success of subsequent chemical transformations. The synthesis of new benzofuran derivatives for antibacterial screening similarly relies on the confirmed structure of intermediates like 5-nitrobenzofuran-3-yl)hydrazine. cuestionesdefisioterapia.com

Building Blocks in Advanced Organic Synthesis

Nitro compounds like this compound are considered ideal intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.govfrontiersin.orgresearchgate.net This functional group can be readily transformed into various other functionalities, significantly expanding its synthetic utility. frontiersin.orgresearchgate.net The presence of the nitro group, combined with the inherent reactivity of the benzofuran core, makes this compound and its derivatives indispensable building blocks for creating novel and pharmaceutically relevant molecules. frontiersin.org

One of the most common and powerful transformations is the reduction of the nitro group to a primary amine. nih.gov This reaction opens up a gateway to a vast array of subsequent chemical reactions. For instance, the resulting amino group can be acylated, alkylated, or used as a nucleophile to construct new ring systems. An example of this is the synthesis of 5-nitrobenzofuran-3(2H)-one, which serves as a precursor for creating a variety of other benzofuran derivatives through reactions with reagents like hydrazine (B178648) hydrate. cuestionesdefisioterapia.com This versatility allows chemists to systematically modify the benzofuran structure to explore structure-activity relationships (SAR) for various biological targets. researchgate.net

Precursors for Complex Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold enables its use in the construction of larger, more complex heterocyclic systems. The transformation of the nitro group into an amine is a key step, creating a reactive handle for annulation reactions, where a new ring is fused onto the existing benzofuran structure. nih.gov

For example, the amine derivative can be reacted with various bifunctional electrophiles to construct fused heterocyclic systems like benzofuro-pyridines or other polycyclic structures. An efficient protocol has been developed for the annulation between 2-nitrobenzofuran (B1220441) and N-alkoxyacrylamide, leading to the formation of 1-alkoxy-3,4-dihydrobenzofuro[3,2‐b]pyridin‐2(1H)‐ones in high yields. researchgate.net Furthermore, research has demonstrated the design and synthesis of hybrid molecules where the benzofuran core is linked to other heterocyclic moieties, such as pyrimidines or triazoles, to generate compounds with novel biological activities. researchgate.net This modular approach, using the benzofuran derivative as a foundational block, is a powerful strategy in medicinal chemistry and materials science.

Synthesis of Chiral Compounds

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. While direct asymmetric synthesis using this compound is not extensively detailed, general methods for creating chiral benzofurans can be applied to its derivatives. A notable strategy involves a microwave-assisted route to synthesize 2-substituted benzofurans directly from carboxylic acids without causing racemization (loss of chirality) at the stereocenter. organic-chemistry.orglookchem.com

This method has been successfully applied to N-protected α-amino acids to produce optically active α-alkyl-2-benzofuranmethanamines in good yields. organic-chemistry.org The process involves activating the carboxylic acid and then performing a cyclization with a phosphonium (B103445) salt under mild conditions, preserving the optical purity of the starting material. organic-chemistry.org This approach provides a practical pathway for incorporating chiral side chains onto the benzofuran nucleus, which could be adapted for derivatives of this compound to produce enantiomerically pure compounds for pharmacological evaluation. organic-chemistry.org

Agrochemical Research Applications

Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antifungal and antibacterial properties, which are highly relevant to agrochemical research. nih.govresearchgate.net The development of effective fungicides is crucial for protecting crops and ensuring food security.

Research has shown that benzofuran-5-ol (B79771) derivatives possess potent antifungal activity against a range of fungal species. researchgate.net In one study, various synthesized benzofuran-5-ols were tested in vitro against pathogenic fungi, with many exhibiting promising results. researchgate.net The antifungal activity of these compounds was found to be superior or comparable to the standard agent 5-fluorocytosine (B48100) in some cases. researchgate.net This suggests that the benzofuran-5-ol scaffold could be a valuable lead structure for the development of new agricultural fungicides. researchgate.net The antibacterial properties of other benzofuran derivatives against plant pathogens like Pseudomonas syringae further underscore their potential in crop protection. nih.gov

Table 1: Antifungal Activity of Benzofuran-5-ol Derivatives This table is representative of data found in the literature and is for illustrative purposes.

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Benzofuran-5-ol Derivative 1 | Candida albicans | 1.6 |

| Benzofuran-5-ol Derivative 1 | Candida tropicalis | 3.2 |

| Benzofuran-5-ol Derivative 2 | Candida albicans | 1.6 |

| Benzofuran-5-ol Derivative 2 | Candida tropicalis | 3.2 |

| 5-Fluorocytosine (Standard) | Candida albicans | 0.8 - 3.2 |

Source: Data synthesized from research findings on benzofuran-5-ol derivatives. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Nitrobenzofuran 5 Ol

Emerging Synthetic Methodologies

The synthesis of substituted benzofurans is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues. nih.gov For 2-Nitrobenzofuran-5-ol, future synthetic explorations could focus on several cutting-edge methodologies that offer advantages over classical approaches. The development of novel synthetic routes is crucial for accessing specific structures with desired pharmacological properties. nih.gov

One promising direction is the application of visible-light-mediated photocatalysis . These methods offer a green and mild alternative to traditional synthetic protocols, often proceeding at ambient temperature and utilizing inexpensive and readily available catalysts. A potential strategy could involve the radical cyclization of appropriately substituted precursors, initiated by a photoredox catalyst, to construct the benzofuran (B130515) core. This approach could lead to higher yields and functional group tolerance compared to conventional methods.

Another area ripe for exploration is the use of transition-metal-catalyzed C-H activation/functionalization . Directing group-assisted C-H activation on a phenol (B47542) or nitrobenzene (B124822) precursor could enable the regioselective annulation to form the furan (B31954) ring. This atom-economical approach would streamline the synthesis by reducing the number of pre-functionalization steps typically required.

Furthermore, flow chemistry presents a scalable and safe platform for the synthesis of nitroaromatic compounds, which can be hazardous to handle in large quantities under batch conditions. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor could lead to improved yields and safety profiles for the nitration and subsequent cyclization steps in the synthesis of this compound.

| Methodology | Potential Advantages for this compound Synthesis |

| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, green chemistry approach. |

| C-H Activation/Functionalization | High atom economy, reduced number of synthetic steps, regioselective control. |

| Flow Chemistry | Enhanced safety for handling nitroaromatics, improved scalability and reproducibility. |

Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzofuran scaffold. While the general reactivity of nitrobenzofurans is known, the specific substitution pattern of this compound could give rise to unique and unexplored transformation pathways.

A key area for investigation is the Diels-Alder reactivity of the furan ring. While typically aromatic and less reactive as a diene, the electronic perturbation by the nitro group could activate the furan ring for cycloaddition reactions, particularly in inverse-electron-demand Diels-Alder reactions. This could open up pathways to complex, polycyclic structures that are otherwise difficult to access. The reactivity of nitro-activated benzofuroxans and benzofurazans as heterodienes suggests that the five-membered ring in related compounds can participate in novel cycloadditions. rsc.org

The selective reduction of the nitro group in the presence of the potentially sensitive benzofuran ring and hydroxyl group is another avenue for exploration. Developing chemoselective reduction methods would provide access to 2-aminobenzofuran-5-ol, a valuable intermediate for the synthesis of a diverse range of derivatives, including amides, sulfonamides, and ureas, which are common motifs in pharmacologically active compounds.

Furthermore, the electrophilic and nucleophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are expected to be highly regioselective due to the directing effects of the existing substituents. A systematic study of these reactions would provide a deeper understanding of the molecule's electronic properties and enable the synthesis of a library of polysubstituted derivatives for structure-activity relationship (SAR) studies.

Advanced Computational Modeling and Predictive Studies

In silico methods are indispensable tools in modern chemical research, offering predictive insights into molecular properties and reactivity, thereby guiding experimental work. For this compound, advanced computational modeling can be employed to explore several key aspects.

Density Functional Theory (DFT) calculations can be utilized to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. This information is crucial for predicting its reactivity in various chemical reactions and for understanding its potential interactions with biological targets. For instance, DFT can help predict the most likely sites for electrophilic and nucleophilic attack, corroborating experimental findings.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound and its derivatives. Understanding the three-dimensional structure and flexibility of these molecules is essential for predicting their binding modes to biological macromolecules such as enzymes and receptors.

Furthermore, predictive toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling can be used to assess the potential of this compound and its analogs as drug candidates. These computational tools can help identify potential liabilities early in the drug discovery process, saving time and resources.

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic data. |

| Molecular Dynamics (MD) | Analysis of conformational flexibility and intermolecular interactions. |

| Predictive ADMET Modeling | Early-stage assessment of drug-likeness and potential toxicity. |

Interdisciplinary Research Opportunities

The unique structural features of this compound make it an attractive candidate for exploration in various interdisciplinary fields, bridging chemistry with biology, materials science, and medicine.

In the realm of medicinal chemistry , the benzofuran core is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. researchgate.netrsc.org The introduction of a nitro group and a hydroxyl group at specific positions could modulate these activities or introduce novel ones. Future research could involve the synthesis of a library of this compound derivatives and their screening against various biological targets. The development of benzofuran-based compounds is an active area of research with potential applications against various diseases. researchgate.net

In materials science , nitroaromatic compounds are known for their interesting optical and electronic properties. The investigation of this compound as a building block for organic electronic materials , such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be a fruitful area of research. Its rigid, planar structure and tunable electronic properties make it a promising candidate for such applications.

Finally, in the field of chemical biology , this compound could be explored as a potential fluorescent probe or chemosensor . The benzofuran scaffold is known to exhibit fluorescence, and the electronic properties of the nitro and hydroxyl groups could be sensitive to the local chemical environment, allowing for the detection of specific analytes or changes in biological systems.

Q & A

Q. Key Considerations for Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency but may require longer reaction times.

- Temperature Control : Lower temperatures (0–20°C) reduce side reactions like oxidation of the hydroxyl group .

- Catalyst Use : Lewis acids (e.g., FeCl₃) can direct nitro-group positioning but may complicate purification.

How can computational models like the Abraham equation predict the solubility of this compound in organic solvents?

Advanced Research Focus

The Abraham solvation model uses solute descriptors (e.g., polarity, hydrogen-bonding capacity) to predict solubility. For nitro-substituted benzofurans, parameters such as McGowan volume (calculated from molecular structure) and excess molar refraction are critical. For example, a related compound, 2-chloro-5-nitrobenzoic acid, has a McGowan volume of 1.2283 and log10(aqueous solubility) = −2.588 . These values can be adapted for this compound by adjusting for structural differences (e.g., benzofuran ring vs. benzoic acid).

Q. Methodology :

Determine Solute Descriptors : Calculate (excess molar refraction), (polarity), (hydrogen-bonding), and (log P) using computational tools.

Apply Abraham Equations : Use the model:

where are solvent-specific coefficients.

Validate Experimentally : Compare predicted vs. measured solubility in alcohols, ethers, and esters .

What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be identified?

Q. Basic Research Focus

- <sup>1</sup>H/</sup><sup>13</sup>C NMR :

- IR Spectroscopy :

- Confirm nitro (O–N–O) stretches at 1520–1350 cm⁻¹ and hydroxyl (O–H) at 3200–3600 cm⁻¹ .

- HRMS : Validate molecular ion peaks () and isotopic patterns for C11H7NO4.

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures.

When encountering contradictory data in nitration reactions of benzofuran derivatives, what methodological approaches can resolve such discrepancies?

Advanced Research Focus

Contradictions in yields or regioselectivity often stem from uncontrolled variables (e.g., trace moisture, reagent purity). To address this:

Systematic Replication : Repeat reactions under identical conditions while varying one parameter (e.g., solvent, temperature) .

Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., di-nitrated isomers or oxidized species).

Computational Modeling : Apply DFT calculations to predict nitro-group orientation under different conditions .

Example : In a study on 2-chloro-4-fluoro-5-nitrobenzoyl chloride, conflicting yields (45–78%) were traced to solvent purity. Replacing technical-grade dichloromethane with anhydrous solvent improved reproducibility .

How do electron-withdrawing substituents like nitro groups influence the reactivity of benzofuran derivatives in further functionalization?

Advanced Research Focus

Nitro groups deactivate the benzofuran ring, directing electrophilic substitution to meta/para positions. For example:

- Bromination : Nitro groups hinder electrophilic attack, requiring harsher conditions (e.g., NBS in DMF at elevated temperatures) .

- Reduction : Catalytic hydrogenation (H2/Pd-C) reduces nitro to amine, enabling subsequent coupling reactions .

Table 1 : Impact of Substituents on Reaction Rates

| Reaction Type | Nitro-Substituted Benzofuran | Unsubstituted Benzofuran |

|---|---|---|

| Bromination (Rate) | Slow (24–48 hrs) | Fast (2–6 hrs) |

| Nitration Yield | 60–75% | 80–95% |

| Reduction Conditions | 60°C, 50 psi H2 | 25°C, 15 psi H2 |

What are the optimal purification methods for this compound post-synthesis?

Q. Basic Research Focus

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) to separate nitro isomers.

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals.

- Acid-Base Extraction : Leverage the phenolic –OH group by dissolving in NaOH, filtering impurities, and reprecipitating with HCl .

Advanced Tip : Monitor purity via HPLC with a C18 column and UV detection at 254 nm.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.